REACTION_SMILES
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[CH3:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[CH3:1][CH:2]([OH:3])[C:4]([OH:5])=[O:6].[OH2:23].[OH:7][CH2:8][CH2:9][Cl:10].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[CH3:1][CH:2]([OH:3])[C:4]([O:5][CH2:8][CH2:9][Cl:10])=[O:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(O)C(=O)OCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |